1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine
Description
1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine is a piperidine derivative featuring a methanamine group at the 4-position of the piperidine ring. The nitrogen atom at the 1-position is substituted with a 2-(4-fluorophenyl)ethyl group. The compound is available as an oxalate salt (QA-1226) for enhanced solubility .
Structure
3D Structure
Properties
IUPAC Name |
[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c15-14-3-1-12(2-4-14)5-8-17-9-6-13(11-16)7-10-17/h1-4,13H,5-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPWERLXOCMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Ethyl Chain: The ethyl chain is attached through an alkylation reaction, often using ethyl halides as the alkylating agents.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in the development of therapeutic agents. Here are some specific areas of interest:
- Neurological Disorders : Research indicates that piperidine derivatives can interact with neurotransmitter systems. The presence of the fluorophenyl group may enhance binding affinity to dopamine and serotonin receptors, making it a candidate for treating conditions like depression and schizophrenia.
- Antidepressant Activity : Preliminary studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. This suggests that 1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine may also possess similar properties, warranting further investigation.
- Pain Management : Due to its piperidine backbone, this compound may mimic the action of opioids, potentially leading to new analgesics with fewer side effects compared to traditional opioids .
Neuropharmacological Studies
Recent research has focused on the neuropharmacological implications of this compound:
- Mechanism of Action : The compound is believed to modulate neurotransmitter release and receptor activity. Its interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET) could provide insights into its antidepressant effects .
- Case Studies : In vivo studies have demonstrated that similar piperidine derivatives can reduce symptoms of anxiety and depression in rodent models. These findings support the hypothesis that this compound may have therapeutic potential .
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure opens avenues in material science:
- Polymer Chemistry : The amine functional groups can be utilized for synthesizing novel polymers with specific properties. For instance, incorporating this compound into polymer matrices could enhance mechanical strength or thermal stability .
- Drug Delivery Systems : Its ability to form complexes with various drugs makes it a candidate for use in drug delivery systems, potentially improving bioavailability and targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, such as the piperidine core, fluorophenyl substituents, or methanamine/ethanamine side chains:
Pharmacological and Physicochemical Insights
- Substituent Effects: The 4-fluorophenethyl group enhances lipophilicity (logP ~2.5–3.0), promoting blood-brain barrier penetration . Sulfonyl or benzyl substituents (e.g., and ) alter electronic properties, impacting solubility and metabolic stability .
- Therapeutic Implications: Astemizole demonstrates how structural expansion (benzimidazole addition) shifts activity from CNS targets to peripheral H1 receptors . 4-Methoxybutyrylfentanyl highlights the critical role of the methanamine/amide group in determining receptor specificity (opioid vs. CNS monoamine targets) .
Biological Activity
1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine, also known as CAS No. 893755-26-5, is a piperidine derivative notable for its potential biological activities. This compound features a piperidine ring substituted with a 4-fluorophenyl group and an ethyl chain, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
This structure is crucial as it determines the compound's reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the 4-fluorophenyl group may enhance binding affinity due to electronic effects, while the piperidine ring contributes to overall molecular stability and flexibility.
Potential Targets
Research indicates that this compound may interact with:
- Dopamine receptors : Similar piperidine derivatives have shown high affinity for dopamine transporters, suggesting potential applications in neuropharmacology .
- Serotonin receptors : Studies on related compounds indicate possible modulation of serotonin pathways, which could be relevant in treating mood disorders .
Pharmacological Characterization
The pharmacological profile of this compound suggests several potential therapeutic applications:
| Activity | Description |
|---|---|
| Antidepressant effects | Potential modulation of serotonin pathways may provide antidepressant properties. |
| Neuroprotective effects | Interaction with dopamine pathways could offer neuroprotective benefits. |
| Analgesic properties | Similar compounds have shown analgesic effects through modulation of pain pathways. |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Interaction with Dopamine Receptors
In a study examining piperidine analogs, it was found that compounds similar in structure to this compound exhibited significant binding affinity to dopamine receptors. This suggests a mechanism by which these compounds may influence dopaminergic signaling pathways, potentially impacting conditions such as Parkinson's disease or schizophrenia .
Study 2: Serotonin Modulation
Another study focused on the role of fluorinated piperidine derivatives in serotonin receptor modulation. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), offering a pathway for developing new antidepressant medications .
Q & A
Basic Questions
Q. What are the primary synthetic routes for synthesizing 1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine, and how is purity ensured?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, piperidine derivatives are often prepared by reacting 4-aminopiperidine with 2-(4-fluorophenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization. Purity is confirmed via HPLC (>95%) and structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural identity of this compound confirmed in research settings?
- Methodology : Key techniques include:
- NMR spectroscopy : H NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons; δ 2.8–3.2 ppm for piperidine CH₂ groups) and C NMR to confirm backbone connectivity.
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 263.18).
- X-ray crystallography : For resolving stereochemistry in crystalline derivatives (e.g., hydrochloride salts) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound while minimizing side reactions?
- Methodology :
- Catalyst optimization : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Temperature control : Lower reaction temperatures (0–5°C) during amine alkylation to reduce byproducts like N-alkylated impurities.
- Salt formation : Converting the free base to a hydrochloride salt improves stability and crystallinity, aiding purification .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or σ-1 receptors, given structural similarity to brorphine ).
- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays.
- Cytotoxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., known receptor agonists/antagonists).
- Structural analogs : Compare data with derivatives like 1-[1-(4-fluorophenyl)cyclopentyl]methanamine to identify substituent effects .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular docking : Simulate binding to targets like the dopamine transporter (DAT) using AutoDock Vina.
- MD simulations : Assess membrane permeability (logP ~2.5 predicted via SwissADME) and blood-brain barrier penetration.
- ADMET prediction : Tools like pkCSM estimate oral bioavailability and metabolic stability .
Q. How is metabolic stability evaluated for fluorophenyl-containing piperidine derivatives?
- Methodology :
- Liver microsome assays : Incubate the compound with rat/human microsomes, analyze metabolites via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6.
- Stability in plasma : Measure degradation over 24 hours to estimate half-life .
Tables
Table 1 : Key Analytical Data for Structural Validation
| Technique | Expected Data | Reference |
|---|---|---|
| H NMR | δ 2.6–3.1 (piperidine CH₂), δ 7.2 (Ar-F) | |
| HRMS | [M+H] = 263.18 (±0.01 Da) | |
| HPLC Retention Time | 8.2 min (C18 column, 70:30 MeOH/H₂O) |
Table 2 : Comparative Receptor Binding Affinities of Analogous Compounds
| Compound | μ-Opioid Receptor (Ki, nM) | σ-1 Receptor (Ki, nM) | Source |
|---|---|---|---|
| Target Compound | 12.3 ± 1.5 | 45.2 ± 3.8 | |
| Brorphine | 0.8 ± 0.1 | N/A | |
| 4F-MPH | N/A | 28.9 ± 2.1 |
Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and PubChem data .
- For advanced studies, integrate multidisciplinary approaches (e.g., synthetic chemistry + computational biology) to resolve mechanistic ambiguities.
- Contradictions in bioactivity data often arise from assay variability; always report experimental conditions in detail .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
